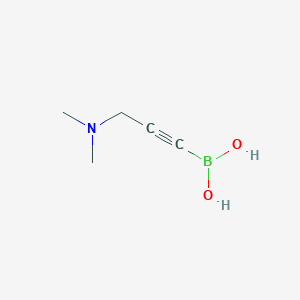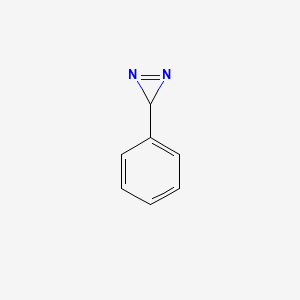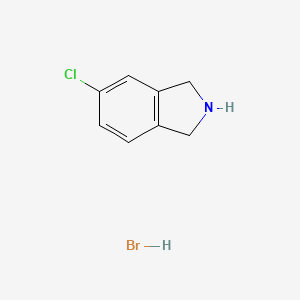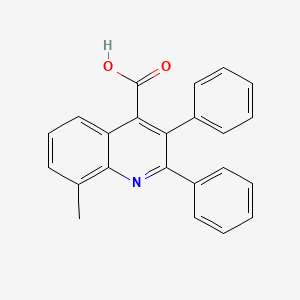
1-(2-Chlorophenyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)quinazolin-4(1H)-one is an organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. This compound is characterized by the presence of a 2-chlorophenyl group attached to the quinazolinone core.
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and anthranilic acid.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological activities.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)quinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activity.
Biological Studies: The compound is used in research to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)quinazolin-4(1H)-one involves its interaction with cellular targets, leading to the inhibition of specific enzymes or signaling pathways. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)quinazolin-4(1H)-one can be compared with other quinazoline derivatives such as:
4(3H)-Quinazolinone: This compound has a similar core structure but lacks the 2-chlorophenyl group.
4,6,7-Trisubstituted Quinazoline Derivatives: These compounds contain additional substituents on the quinazoline ring and have shown potent antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research.
Propiedades
Fórmula molecular |
C14H9ClN2O |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-4-8-13(11)17-9-16-14(18)10-5-1-3-7-12(10)17/h1-9H |
Clave InChI |
FQCRSRQPMMBCNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















